2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
Description
Chemical Structure and Properties 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a brominated thiophene derivative with an ethanolamine side chain. Its structure comprises a 3-bromothiophene ring substituted at the 2-position with a methylamino group linked to an ethanol moiety.
- Reductive Amination: Reaction of 3-bromothiophene-2-carbaldehyde with ethanolamine using sodium triacetoxyborohydride (STAB), as seen in the synthesis of YTK-A76 (a benzyloxy-substituted ethanolamine derivative) .
- Nucleophilic Substitution: Use of n-butyllithium to activate thiophene derivatives, followed by coupling with ethanolamine precursors, similar to the preparation of di(3-thienyl)methanol in .
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-1-4-11-7(6)5-9-2-3-10/h1,4,9-10H,2-3,5H2 |
InChI Key |
XSAJSTDMLQXIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce de-brominated derivatives .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol are not available in the provided search results, the information provided can be used to infer potential applications based on its properties and similar compounds.
2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a complex organic compound with a bromothiophene moiety linked to an aminoethanol structure. The presence of bromine, thiophene, amino, and alcohol functional groups suggests it may have unique biological activities and chemical reactivity.
Potential Applications
- Medicinal Chemistry : Compounds containing bromothiophene derivatives have been studied for their biological activities. The structural similarity of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol to other biologically active compounds suggests potential therapeutic applications. The aminoethoxyethanol group can enhance solubility, which facilitates cellular uptake and interaction with biological targets. Interaction studies have indicated that it may bind to specific receptors or enzymes, modulating their activity. It can serve as a lead compound in drug development.
- Organic Synthesis : 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol can undergo various reactions typical of amines and alcohols, such as N-alkylation, esterification, and nucleophilic substitution. These reactions are essential for its potential applications in medicinal chemistry and organic synthesis.
- Materials Science : It can be used as a building block for creating new polymers or modifying existing materials. The compound's unique combination of functional groups may confer distinct properties to the resulting materials.
Comparison with Related Compounds
The presence of a bromine atom in 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol distinguishes it from other halogenated thiophenes. Bromine can participate in halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine. This property may lead to unique biological and chemical behaviors, making this compound particularly valuable for research and development purposes.
Examples of related compounds:
- 2-(2-{[(3-Chlorothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol: Contains chlorine instead of bromine, affecting reactivity.
- 2-(2-{[(3-Fluorothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol: Fluorine substitution alters electronic properties.
- 2-(2-{[(3-Iodothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol: Iodine impacts steric hindrance and reactivity differently than bromine.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and proteins, potentially altering their activity. The ethanol group may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural variations among ethanolamine derivatives include aromatic substituents (thiophene, benzene, naphthalene), halogenation patterns, and side-chain modifications. Below is a comparative analysis:
*Estimated based on structural analogy.
Key Observations:
Aromatic Core Influence: Thiophene vs. Naphthalene/Pyridine: Thiophene derivatives (e.g., target compound) exhibit higher electrophilicity due to sulfur’s electron-withdrawing effect compared to naphthalene or pyridine-based analogues . Bromination at the 3-position further enhances reactivity for cross-coupling reactions . Bromine Substitution: The 3-bromo-thiophene moiety in the target compound contrasts with 5-bromo-thiophene in .
Side-Chain Modifications: Ethoxy Spacer: The ethoxy group in increases molecular weight and polarity compared to the target compound, likely reducing membrane permeability but improving aqueous solubility . Methylamino vs.
Hydroxychloroquine () demonstrates the importance of ethanolamine moieties in drug design, though its quinoline core differs significantly from thiophene .
Biological Activity
The compound 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol , with the CAS number 1247060-04-3, is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and possible anticancer properties.
Chemical Structure
The molecular structure of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol can be represented as follows:
This compound features a bromothiophene moiety attached to an amino alcohol, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds similar to 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol. For instance, derivatives containing thiophene rings have shown significant antibacterial activity against various strains of bacteria. The disk diffusion method revealed that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 50 µg/mL to 250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| L1 | Staphylococcus aureus | 50 |
| L2 | Escherichia coli | 75 |
| L3 | Bacillus subtilis | 100 |
The presence of halogen atoms in the structure appears to enhance the antibacterial properties, making compounds like L1 potential candidates for further development as antibiotics .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using various methods, including the DPPH radical scavenging assay. For example, one study reported an IC50 value of 5.15 µg/mL for a structurally similar compound, indicating strong antioxidant activity . This suggests that 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol may also possess significant antioxidant properties.
Case Studies
A notable case study involved the synthesis and evaluation of several thiophene-based compounds where researchers found promising results in both antimicrobial and antioxidant assays. These findings support the hypothesis that the incorporation of bromothiophene enhances biological activity due to increased electron density and reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol, and how can reaction yields be improved?
- Methodological Answer : The synthesis of amino alcohol derivatives typically involves nucleophilic substitution or reductive amination. For example, reacting 3-bromo-2-(bromomethyl)thiophene with ethanolamine under controlled basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimize by adjusting stoichiometry (1.2:1 amine:halide ratio), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity, especially for distinguishing thiophene protons from aminoethanol resonances.
- X-ray Crystallography : Employ SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). For challenging crystals (e.g., twinning), use OLEX2’s graphical interface to visualize and adjust refinement restraints .
Q. How can solubility and stability issues be addressed during experimental handling?
- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for solubility. For stability, store under inert atmosphere (argon) at –20°C. Use TLC or HPLC to monitor degradation under varying pH/temperature conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic or catalytic reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model transition states and frontier molecular orbitals (FMOs). For example, analyze the electron-withdrawing effect of the bromothiophene group on the aminoethanol moiety’s nucleophilicity. Validate with experimental kinetic data .
Q. How should contradictory crystallographic data (e.g., disorder, low-resolution datasets) be resolved during structure refinement?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands for twinned data. For disorder, apply PART instructions and refine occupancy factors. Cross-validate with Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding .
Q. What experimental approaches can elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., SARS-CoV-2 nsp1, PDB: 8AZ8) to predict binding modes.
- Biophysical Assays : Conduct SPR or ITC to measure binding affinity. For example, compare interactions with similar ligands like 2-(benzylamino)ethan-1-ol in protein-ligand complexes .
Q. How can regioselectivity challenges in modifying the thiophene ring be addressed?
- Methodological Answer : Use directing groups (e.g., sulfonamides) or transition-metal catalysts (Pd/Cu) for C–H functionalization. Monitor reaction progress via LC-MS to identify byproducts and adjust conditions (e.g., solvent, ligand) .
Data Analysis and Validation
Q. What statistical methods are recommended for validating synthetic reproducibility across multiple batches?
- Methodological Answer : Apply ANOVA to compare yields/purity (HPLC ≥98%) across batches. Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) via DOE (Design of Experiments) .
Q. How can discrepancies between computational predictions and experimental results (e.g., reaction outcomes, binding affinities) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
